ε-N-Deoxyfructosyllysine Dihydrochloride is a sugar-amino acid compound formed through the Maillard reaction, specifically involving the reaction of lysine and fructose. It is recognized for its potential antioxidant and anti-inflammatory properties, making it of interest in both food science and nutritional studies. The compound is also referred to as 1-Deoxy-1-(ε-N-L-lysino)-D-fructose, highlighting its structural components.
This compound originates from the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during food processing and cooking. The initial discovery of similar compounds dates back to Louis Maillard in 1912, who observed the formation of brown pigments when sugars react with amino acids under heat.
ε-N-Deoxyfructosyllysine Dihydrochloride is classified as an Amadori compound, which are intermediates formed during the early stages of the Maillard reaction. These compounds are significant in food chemistry and nutrition due to their roles in flavor development and nutritional quality.
The synthesis of ε-N-Deoxyfructosyllysine typically involves:
The molecular structure of ε-N-Deoxyfructosyllysine Dihydrochloride features:
The primary reactions involving ε-N-Deoxyfructosyllysine include:
The mechanism by which ε-N-Deoxyfructosyllysine exerts its biological effects is primarily through its antioxidant properties. It scavenges free radicals and may modulate inflammatory pathways.
Research indicates that compounds formed through the Maillard reaction, including ε-N-Deoxyfructosyllysine, can influence metabolic pathways related to oxidative stress and inflammation, potentially providing health benefits.
ε-N-Deoxyfructosyllysine Dihydrochloride has several applications in scientific research:
ε-N-Deoxyfructosyllysine dihydrochloride (CAS 21291-40-7) is the hydrochloride salt of the Amadori product formed between glucose and lysine. Its molecular formula is C₁₂H₂₄N₂O₇·2HCl, with a molar mass of 308.33 g/mol for the base compound and 381.25 g/mol for the dihydrochloride salt. The structure features a fructose moiety linked via a stable ketoamine bond to the ε-amino group of lysine, where the anomeric carbon of fructose forms a C–N bond with lysine’s side chain. This configuration results in a tetrahydroxyalkyl chain attached to the amino acid backbone [3] [8]. X-ray crystallography confirms a pyranose ring conformation in the fructose unit, stabilized by intramolecular hydrogen bonding. The dihydrochloride salt enhances water solubility and crystallinity, critical for handling and synthetic applications. Characteristic spectroscopic signatures include:
Table 1: Key Physicochemical Properties
Property | Value | Experimental Conditions |
---|---|---|
Molecular Formula | C₁₂H₂₄N₂O₇·2HCl | - |
Melting Point | >120°C (decomposition) | Hygroscopic solid |
Solubility | Water, methanol (slight) | Heated/sonicated |
Density | 1.386 ± 0.06 g/cm³ | Predicted |
pKa | 2.50 ± 0.24 | Predicted |
The synthesis occurs primarily through the Maillard reaction, where glucose condenses with lysine’s ε-amino group. This non-enzymatic process proceeds in three stages:
Optimized conditions use anhydrous solvents (e.g., DMSO) at 75°C for 4–24 hours, achieving yields of 30–80%. Catalysts like zinc halides improve efficiency by promoting acyclic glucose formation, enhancing electrophilicity [4] [9]. Acid hydrolysis of the Amadori product generates the biomarker furosine (Nε-(2-furoylmethyl)-L-lysine), used to quantify thermal damage in foods [2] [10].
Site-specific incorporation of fructosyl-lysine into peptides employs protected building blocks like Fmoc-Lys(Fru,Boc)-OH. Key steps include:
This method achieves >90% purity for model peptides (e.g., human serum albumin fragments) and avoids side products common in post-synthetic glycation [4].
Three primary methodologies exist for synthesizing ε-N-deoxyfructosyllysine derivatives:
Table 3: Synthetic Method Comparison
Method | Yield | Epimeric Purity | Key Applications |
---|---|---|---|
Thermal glycation | 30–50% | Low | Food chemistry studies |
Glucosone intermediate | 36–80% | High | HbA1c assay standards [9] |
SPPS building block | >90% | High | Site-specific AGE research [4] |
Enzymatic approaches (e.g., fructosyltransferases) are excluded from this analysis due to limited applicability to complex lysine derivatives [10].
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